4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid
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Overview
Description
4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid is a useful research compound. Its molecular formula is C16H11NO4 and its molecular weight is 281.267. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Chemistry and Material Science
4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid, along with related compounds, has been utilized in the synthesis of Triphenyltin(IV) Carboxylates. These compounds demonstrate interesting 1D molecular chain structures due to intermolecular C–H···O hydrogen bonds. Such structures are significant for understanding molecular interactions in materials science and supramolecular chemistry (Liu et al., 2011).
Photophysical Properties and Nanoaggregates
Compounds based on 1,8-naphthalimide, including derivatives of 4-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzoic acid, have been synthesized and studied for their ability to form nanoaggregates and exhibit aggregation-enhanced emission. This research contributes to understanding the photophysical properties of such compounds, relevant in the fields of optical materials and sensors (Srivastava et al., 2016).
Molecular Interactions in Solvents
Ultrasonic studies have been conducted on various N-Phthaloyl compounds, including derivatives of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid, in protic and non-protic solvents. These studies reveal information about molecular interactions in solution, which is crucial for understanding solute-solvent interactions and drug transmission (Tekade et al., 2019).
Synthesis and Characterization in Organic Chemistry
Research in organic chemistry has focused on synthesizing and characterizing various derivatives of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid. These studies contribute to the field of organic synthesis, providing insight into the properties and potential applications of these compounds (Sakhautdinov et al., 2013).
Applications in Coordination Chemistry
Studies have shown the potential of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid derivatives in forming organotin(IV) complexes. These complexes have applications in coordination chemistry, particularly in synthesizing materials with specific molecular architectures (Xiao et al., 2013).
Mechanism of Action
Target of Action
The primary target of the compound 4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid is Thymidylate synthase, an enzyme found in the organism Lactobacillus casei . Thymidylate synthase plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair.
Mode of Action
It is known to interact with its target, thymidylate synthase . This interaction could potentially inhibit the function of the enzyme, thereby affecting the synthesis of dTMP and ultimately impacting DNA replication and repair.
Biochemical Pathways
The compound this compound affects the biochemical pathway involving the synthesis of dTMP. By interacting with Thymidylate synthase, it could potentially disrupt this pathway, leading to downstream effects on DNA replication and repair
Result of Action
The molecular and cellular effects of the action of this compound are likely to be related to its impact on DNA replication and repair, due to its interaction with Thymidylate synthase . .
Properties
IUPAC Name |
4-(4-methyl-1,3-dioxoisoindol-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c1-9-3-2-4-12-13(9)15(19)17(14(12)18)11-7-5-10(6-8-11)16(20)21/h2-8H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSDQNTZZXCIRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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